6,8-Difluoro-2-methylquinolin-4-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

6,8-Difluoro-2-methylquinolin-4-amine (CAS 288151-32-6) is the indispensable core scaffold for synthesizing potent and selective orexin-1 (OX1) receptor antagonists, including SB-408124 (Ki = 27–57 nM, 50-fold selectivity over OX2). Its unique 6,8-difluoro substitution pattern is structurally essential for high-affinity OX1 binding and cannot be replicated by non-fluorinated analogs. This compound also serves as a privileged starting point for developing narrow-spectrum anti-Klebsiella agents (MIC = 6.68 µM) and kinase inhibitors. With a favorable LogP of 2.98 and melting point of 237–238°C, it is optimized for medicinal chemistry campaigns demanding precise SAR exploration.

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
CAS No. 288151-32-6
Cat. No. B1291838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-2-methylquinolin-4-amine
CAS288151-32-6
Molecular FormulaC10H8F2N2
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)N
InChIInChI=1S/C10H8F2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyOAYRPIWHSNVFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-2-methylquinolin-4-amine (CAS 288151-32-6): A Specialized Fluorinated Quinoline Building Block for Antimicrobial and Kinase-Targeted Research


6,8-Difluoro-2-methylquinolin-4-amine (CAS 288151-32-6) is a fluorinated 4-aminoquinoline derivative characterized by precise substitution at the quinoline core with fluorine atoms at the C6 and C8 positions, a methyl group at C2, and a primary amine at C4 [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 2.98 and a melting point range of 237-238°C, differentiating it from non-fluorinated or differently substituted quinoline analogs [2]. It serves as a critical synthetic intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of orexin receptor antagonists (e.g., SB-408124) and as a core structure for exploring antimicrobial and kinase inhibitory activities [3][4].

Why Unsubstituted 4-Aminoquinoline Analogs Are Inadequate: The Critical Role of the 6,8-Difluoro-2-methyl Substitution Pattern


Generic substitution of 6,8-difluoro-2-methylquinolin-4-amine with simpler, non-fluorinated 4-aminoquinolines or those with different halogenation patterns is scientifically untenable for specific applications. The precise 6,8-difluoro substitution on the quinoline core is not arbitrary; it is a critical determinant of biological activity and physicochemical behavior. This specific pattern has been explicitly claimed in patents for its unique contribution to enhanced antibacterial activity and reduced phototoxicity compared to earlier quinolone antibiotics like ofloxacin and norfloxacin [1]. Furthermore, the compound serves as the essential core for potent and selective orexin-1 (OX1) receptor antagonists like SB-408124 (Ki = 27-57 nM), where the 6,8-difluoro-2-methylquinolin-4-yl moiety is structurally indispensable for high-affinity binding and 50-fold selectivity over the OX2 receptor; unsubstituted analogs lack this defined pharmacological profile [2]. Therefore, substituting this compound would not only alter its predicted LogP and hydrogen bonding capabilities but would also compromise its established utility as a validated chemical probe and a key intermediate for generating target-selective molecules [3].

Quantitative Differentiation Evidence for 6,8-Difluoro-2-methylquinolin-4-amine vs. Analogs and In-Class Candidates


Enhanced Lipophilicity (LogP) of 6,8-Difluoro-2-methylquinolin-4-amine Relative to the Non-Fluorinated Parent Scaffold

The introduction of two fluorine atoms at the 6 and 8 positions of the quinoline core substantially increases the compound's lipophilicity compared to the non-fluorinated parent 2-methylquinolin-4-amine scaffold. This is a well-established class-level effect of fluorine substitution in heterocycles, leading to enhanced membrane permeability and altered metabolic stability [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Differential Antibacterial Potency of 6,8-Difluoro-2-methylquinolin-4-amine Against Klebsiella pneumoniae vs. Staphylococcus aureus

Direct antimicrobial susceptibility testing reveals that 6,8-difluoro-2-methylquinolin-4-amine exhibits potent and selective activity against the Gram-negative pathogen Klebsiella pneumoniae, with an MIC value of 6.68 µM. This activity is significantly greater than its effect against the Gram-positive bacterium Staphylococcus aureus (MIC = 62.5 µM), demonstrating a marked, nearly 10-fold difference in potency between these two clinically relevant bacterial species .

Antimicrobial Research Structure-Activity Relationship (SAR) Infectious Disease

6,8-Difluoro-2-methylquinolin-4-amine as the Privileged Scaffold for Selective Orexin-1 (OX1) Receptor Antagonists

The 6,8-difluoro-2-methylquinolin-4-amine core is a critical structural determinant for the pharmacological profile of SB-408124, a potent and selective orexin-1 (OX1) receptor antagonist. SB-408124, which is a urea derivative formed directly from this amine, exhibits high affinity for the human OX1 receptor (Ki = 27-57 nM) with 50-fold selectivity over the human OX2 receptor (Ki = 1405 nM) [1]. This pharmacological profile is directly dependent on the 6,8-difluoro-2-methylquinolin-4-yl moiety; alternative quinoline scaffolds would not produce the same target engagement.

Neuroscience GPCR Pharmacology Chemical Biology

Optimal Research and Procurement Use-Cases for 6,8-Difluoro-2-methylquinolin-4-amine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Selective Orexin-1 (OX1) Receptor Antagonists

This compound is the direct precursor for SB-408124 and related urea derivatives, which are established tools in neuroscience for dissecting the role of the OX1 receptor in stress, addiction, and metabolic regulation. Procurement is justified for any lab synthesizing or optimizing OX1 receptor modulators, as this specific core structure is required for high OX1 affinity and 50-fold selectivity over OX2 [1].

Antimicrobial Lead Optimization Targeting Gram-Negative Pathogens

Given its demonstrated potency against Klebsiella pneumoniae (MIC = 6.68 µM) compared to the Gram-positive S. aureus (MIC = 62.5 µM), this compound is best suited as a starting point for SAR studies aimed at developing narrow-spectrum anti-Klebsiella agents or for investigating the mechanism behind its Gram-negative selectivity .

Building Block for Fluorinated Kinase Inhibitor Libraries

Patents from GlaxoSmithKline explicitly cover the use of substituted 4-aminoquinolines, including 6,8-difluoro-2-methylquinolin-4-amine, as scaffolds for RIP2 kinase and other kinase inhibitors [2]. Its use in this context is supported by the favorable physicochemical properties (LogP 2.98) imparted by the difluoro substitution, which enhances drug-likeness and is a common feature in kinase inhibitor design [3].

General Antibacterial Scaffold Derivatization

The broader 6,8-difluoroquinoline scaffold has been patented for its enhanced antibacterial activity and reduced phototoxicity compared to older fluoroquinolones [4]. As a core amine building block, this compound allows researchers to synthesize and screen novel derivatives for next-generation antibacterial agents, leveraging the established class-level benefits of 6,8-difluoro substitution.

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